molecular formula C9H18N2O2S B2900874 4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 933693-48-2

4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B2900874
Key on ui cas rn: 933693-48-2
M. Wt: 218.32
InChI Key: ANXTVEAHYVGSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530473B2

Procedure details

0.786 g of tert-butyl ester of 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-piperidine-1-carboxylic acid is put in 5 ml of dichloromethane. 12.3 ml of 4M hydrochloric acid in dioxane is added at room temperature. The solution is stirred for 18 h and evaporated to dryness. The product thus obtained is returned to the basic state by means of tetraalkylammonium carbonate resin at a rate of 2 g per mmol. 0.555 g of 4-piperidin-4-yl-thiomorpholine 1,1-dioxide is obtained.
[Compound]
Name
tert-butyl ester
Quantity
0.786 g
Type
reactant
Reaction Step One
Name
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-piperidine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
tetraalkylammonium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][N:11](C(O)=O)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1.Cl>ClCCl.O1CCOCC1>[NH:11]1[CH2:10][CH2:9][CH:8]([N:5]2[CH2:4][CH2:3][S:2](=[O:1])(=[O:17])[CH2:7][CH2:6]2)[CH2:13][CH2:12]1

Inputs

Step One
Name
tert-butyl ester
Quantity
0.786 g
Type
reactant
Smiles
Step Two
Name
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-piperidine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S1(CCN(CC1)C1CCN(CC1)C(=O)O)=O
Step Three
Name
Quantity
12.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
tetraalkylammonium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.555 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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